molecular formula C11H8O3S B1314344 4-Phenoxythiophene-2-carboxylic acid CAS No. 81028-69-5

4-Phenoxythiophene-2-carboxylic acid

Cat. No. B1314344
CAS RN: 81028-69-5
M. Wt: 220.25 g/mol
InChI Key: KTPBODVHKHGJGD-UHFFFAOYSA-N
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Description

4-Phenoxythiophene-2-carboxylic acid is a chemical compound that has gained attention in scientific research due to its potential in various fields of industry. It is provided by several suppliers for research and development use .


Synthesis Analysis

The synthesis of thiophene derivatives, such as 4-Phenoxythiophene-2-carboxylic acid, often involves heterocyclization of various substrates . A specific method involves the conversion of aryl/heteroaryl esters to substituted thiophene esters via a Vilsmeier-Haack reaction, which are then hydrolyzed to 4,5-diaryl/heteroaryl thiophene-2-carboxylic acid derivatives .


Molecular Structure Analysis

The molecular formula of 4-Phenoxythiophene-2-carboxylic acid is C11H8O3S, and its molecular weight is 220.24 g/mol . It is an organic molecule that consists of a heterocyclic ring containing sulfur, oxygen, and carbon atoms.


Chemical Reactions Analysis

Thiophene derivatives, including 4-Phenoxythiophene-2-carboxylic acid, are essential heterocyclic compounds with a variety of properties and applications. They play a vital role in industrial chemistry and material science . The oxidation reactions of thiophene initiated by hydroperoxyl radical and the decomposition of the related intermediates and complexes have been studied .

Scientific Research Applications

Analytical Methodologies in Food Crop Safety

A study by Yuan et al. (2018) developed a sensitive method for determining four phenoxy carboxylic acid herbicides in food crops using magnetic multi-walled carbon nanotube assisted magnetic solid-phase extraction combined with dispersive liquid–liquid microextraction. This method, which includes 4-chlorophenoxy acetic acid and related compounds, showcases the potential application of 4-phenoxythiophene-2-carboxylic acid derivatives in ensuring food safety through residue analysis. The method demonstrated satisfactory sensitivity and precision, making it suitable for real food crop analysis with recovery rates ranging from 83.9 to 102.7% (Yuan et al., 2018).

Environmental Microbial Transformations

Bisaillon et al. (1993) investigated an anaerobic consortium capable of transforming phenolic compounds, including those similar to 4-phenoxythiophene-2-carboxylic acid, into benzoates under methanogenic conditions. This research suggests that derivatives of 4-phenoxythiophene-2-carboxylic acid could undergo microbial transformations in the environment, leading to the formation of simpler benzoic acids. The study provides insights into the biodegradability and environmental fate of such compounds (Bisaillon et al., 1993).

Material Science and Polymer Chemistry

Subramanian et al. (2019) explored the solid-state characterization of 2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic Acid (EDOTacid), a comonomer for polymers synthesized from derivatives designed to introduce hydrophilicity into copolymers. The study of EDOTacid, which shares structural similarities with 4-phenoxythiophene-2-carboxylic acid, enhances the understanding of how such compounds can be utilized in developing advanced materials with specific physical properties (Subramanian et al., 2019).

Safety And Hazards

4-Phenoxythiophene-2-carboxylic acid is classified as harmful if swallowed, and it may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

Future Directions

4-Phenoxythiophene-2-carboxylic acid has potential in various fields of industry. As such, the development of efficient methods for its synthesis, as well as modern and accurate methods for its detection and analysis, will continue to be a focus of research .

properties

IUPAC Name

4-phenoxythiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3S/c12-11(13)10-6-9(7-15-10)14-8-4-2-1-3-5-8/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPBODVHKHGJGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CSC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512731
Record name 4-Phenoxythiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenoxythiophene-2-carboxylic acid

CAS RN

81028-69-5
Record name 4-Phenoxythiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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